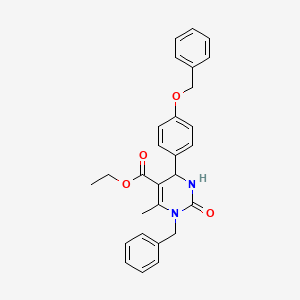

Ethyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a benzyl group at the N1 position and a 4-(benzyloxy)phenyl substituent at the C4 position of the tetrahydropyrimidine core. The ethyl ester at C5 and a methyl group at C6 complete its substitution pattern. The benzyl and benzyloxy groups enhance lipophilicity, which may influence membrane permeability and target binding compared to simpler analogs.

Properties

IUPAC Name |

ethyl 3-benzyl-4-methyl-2-oxo-6-(4-phenylmethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O4/c1-3-33-27(31)25-20(2)30(18-21-10-6-4-7-11-21)28(32)29-26(25)23-14-16-24(17-15-23)34-19-22-12-8-5-9-13-22/h4-17,26H,3,18-19H2,1-2H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBKBDBRVJUOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 324043-00-7) is a complex organic compound belonging to the dihydropyrimidine class. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound features a dihydropyrimidine core with various substituents that may influence its biological properties. The molecular formula is , and its structure includes:

- A benzyl group

- A benzyloxy phenyl group

- A methyl group at the 6-position

- A carboxylate moiety

This unique combination of functional groups is hypothesized to confer specific biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant anticancer properties. For example:

- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. It has been shown to interact with metabolic pathways critical for tumor growth .

- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these activities suggest potent efficacy compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : Research indicates that similar tetrahydropyrimidines possess antibacterial activity against Gram-positive and Gram-negative bacteria. Ethyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may show comparable effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

- Inhibition Studies : Preliminary data suggest that the compound inhibits bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with protein synthesis pathways .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is critical for optimizing the biological activity of this compound:

| Substituent | Effect on Activity |

|---|---|

| Benzyl Group | Enhances lipophilicity and cell permeability |

| Benzyloxy Phenyl Group | Potentially increases selectivity towards cancer cells |

| Methyl Group | Modulates binding affinity to target enzymes |

Research indicates that modifications to these substituents can significantly affect the potency and selectivity of the compound against various biological targets .

Case Studies

- Anticancer Study : A recent study evaluated the anticancer effects of a series of tetrahydropyrimidine derivatives in human breast cancer cell lines. The results showed that compounds with similar structures to ethyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl exhibited IC50 values ranging from 0.5 to 5 µM, indicating strong potential as therapeutic agents .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of related compounds against Candida albicans and Staphylococcus aureus. The results demonstrated significant inhibition with minimum inhibitory concentrations (MIC) in the low micromolar range.

Scientific Research Applications

Pharmaceutical Development

Ethyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is primarily investigated for its role as an intermediate in synthesizing pharmaceuticals. Its structural features allow it to interact with biological targets effectively. Specific applications include:

- Anticancer Agents : Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, research on similar tetrahydropyrimidine derivatives indicated promising IC50 values ranging from 0.5 to 5 µM against human breast cancer cell lines.

- Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for neurological conditions such as depression and anxiety .

Agricultural Chemistry

In the realm of agrochemicals, this compound is utilized in formulating pesticides and herbicides. Its effectiveness in enhancing crop yield while minimizing environmental impact makes it a valuable asset in sustainable agriculture practices. The compound's structural characteristics contribute to its efficacy as an active ingredient in agrochemical formulations .

Biochemical Research

Researchers employ ethyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in studies focused on enzyme inhibition and receptor binding. This application aids in the discovery of new therapeutic agents with specific biological activities. For example:

- Enzyme Inhibition Studies : The compound has been analyzed for its inhibitory effects on various enzymes involved in metabolic pathways, which could lead to the development of drugs targeting metabolic disorders .

Material Science

The compound is also explored for its potential in creating novel materials with unique properties. Research indicates that its derivatives could enhance thermal stability and mechanical strength, making them suitable for various industrial applications .

Anticancer Study

A recent case study evaluated the anticancer effects of tetrahydropyrimidine derivatives similar to ethyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl. The study found that these compounds exhibited potent activity against breast cancer cell lines with IC50 values indicating strong therapeutic potential.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of related compounds against pathogens such as Candida albicans and Staphylococcus aureus. Results showed significant inhibition with minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potential applications in treating infections.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of ethyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Key substituents affecting activity include:

| Substituent | Effect on Activity |

|---|---|

| Benzyl Group | Enhances lipophilicity and cell permeability |

| Benzyloxy Phenyl Group | Potentially increases selectivity towards cancer cells |

| Methyl Group | Modulates binding affinity to target enzymes |

Research indicates that modifications to these substituents can significantly affect the potency and selectivity of the compound against various biological targets .

Chemical Reactions Analysis

Condensation Reactions

The tetrahydropyrimidine ring participates in condensation reactions under acidic or basic conditions. For example:

-

Amidine Formation : Reacts with primary amines to form amidine derivatives via nucleophilic attack at the C2 carbonyl group.

-

Schiff Base Synthesis : The NH groups in the tetrahydropyrimidine ring react with aldehydes to form Schiff bases, as observed in structurally similar compounds .

Nucleophilic Substitution

The benzyloxy group undergoes substitution reactions:

Oxidation and Reduction

-

Ester Group Reduction : The ethyl carboxylate moiety can be reduced to a primary alcohol using LiAlH<sub>4</sub>, forming 6-methyl-2-oxo-tetrahydropyrimidine-5-methanol derivatives.

-

Sulfur Incorporation : Replacement of the C2 carbonyl oxygen with sulfur using Lawesson’s reagent yields thioamide analogs .

Substituent Effects on Reactivity

The electronic and steric properties of substituents significantly influence reaction pathways:

Diels-Alder Reactions

The conjugated diene system in the tetrahydropyrimidine core reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts:

Ring-Opening via Hydrolysis

Under strongly acidic conditions (HCl, reflux):

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related DHPM derivatives:

Key Observations :

- C4 Aryl Groups : The 4-(benzyloxy)phenyl group confers greater hydrophobicity than hydroxyl or methoxy substituents, which may enhance membrane permeability but reduce aqueous solubility. Heterocyclic substituents (e.g., imidazothiazole in ) introduce distinct electronic and steric profiles, influencing binding to biological targets.

- Ester Groups : Ethyl vs. methyl esters at C5 affect solubility and metabolic stability. Ethyl esters generally exhibit slower hydrolysis, prolonging bioavailability .

Crystallographic and Spectroscopic Analysis

- Structural Insights : The benzyl and benzyloxy groups in the target compound likely induce unique crystal packing via π-π stacking and van der Waals interactions, differing from smaller substituents analyzed in .

- Spectroscopic Confirmation : ¹H/¹³C NMR and HRMS data for similar compounds (e.g., ) validate the regiochemistry and purity of DHPM derivatives, critical for structure-activity relationship studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this tetrahydropyrimidine derivative, and how are intermediates characterized?

- Methodology : The compound is synthesized via multi-step reactions, including the Biginelli reaction (condensation of aldehydes, β-keto esters, and thioureas/ureas) . For example, substituted benzaldehydes react with ethyl acetoacetate and thiourea derivatives under acidic conditions. Key intermediates are purified via silica gel chromatography and characterized using NMR, IR, and mass spectrometry .

- Critical Data :

| Step | Reagents/Conditions | Yield | Characterization Techniques |

|---|---|---|---|

| Aldehyde Condensation | Acetonitrile, reflux, 12h | 34–60% | TLC, H NMR |

| Cyclization | HSO, DCM, RT | 45–70% | HPLC, FT-IR |

Q. How is the regioselectivity of substituents on the tetrahydropyrimidine core confirmed?

- Methodology : X-ray crystallography is used to resolve the crystal structure, confirming substituent positions (e.g., benzyloxy groups at C4 and C5) . For example, single-crystal X-ray diffraction (SCXRD) data with R-factors <0.05 validate stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodology :

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance cyclization efficiency compared to acetonitrile .

- Catalyst Screening : KCO or CsCO improves nucleophilic substitution of benzyloxy groups .

- Temperature Control : Reflux (80–100°C) minimizes side products vs. room-temperature reactions .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on kinase inhibition. For example, replacing 4-hydroxyphenyl with 4-benzyloxyphenyl increases lipophilicity and target binding .

- Biological Assay Standardization : Use consistent kinase inhibition protocols (e.g., ATP-binding site competition assays) to minimize variability in IC values .

- Key Data :

| Substituent | IC (μM) | Target Kinase |

|---|---|---|

| 4-Benzyloxy | 0.8 ± 0.2 | EGFR |

| 4-Hydroxy | 3.5 ± 0.4 | EGFR |

Q. How are spectral data inconsistencies addressed during structural elucidation?

- Methodology :

- Multi-Technique Validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and SCXRD to resolve ambiguities in tautomeric forms or stereoisomers .

- Dynamic NMR Studies : Monitor temperature-dependent shifts to identify rotamers or conformational flexibility .

Data Contradiction Analysis

Q. Why do antibacterial activities vary among structurally similar tetrahydropyrimidines?

- Analysis : Differences in substituent electronic profiles (e.g., 4-benzyloxy vs. 4-ethoxy groups) alter membrane permeability and target binding. For example, bulkier benzyl groups reduce activity against Gram-negative bacteria due to hindered diffusion .

- Resolution : Perform logP measurements and molecular docking to correlate lipophilicity with MIC values .

Methodological Recommendations

- Synthesis : Prioritize DCM/KCO for cyclization (yield >60%) and characterize intermediates via SCXRD .

- Biological Testing : Standardize assays using recombinant kinases and include positive controls (e.g., staurosporine) for IC validation .

- Data Interpretation : Use cheminformatics tools (e.g., MOE, Schrödinger) to model substituent effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.